molecular formula C9H12Cl2N4 B12313794 [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride

[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B12313794
M. Wt: 247.12 g/mol
InChI Key: JSYOWJYXYLSRJN-UHFFFAOYSA-N
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Description

[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride typically involves the functionalization of pyrazole and pyridine rings. One common method includes the Rh(III)-catalyzed C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction is solvent-controlled and provides a straightforward way to synthesize either C-H alkenylation products or indazole products in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride is used as a building block for the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators, which are crucial in understanding biological pathways and disease mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It is investigated for its role in treating various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, catalysis, and polymer science.

Mechanism of Action

The mechanism of action of [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride apart is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research.

Properties

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.12 g/mol

IUPAC Name

(5-pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H10N4.2ClH/c10-6-8-2-3-9(7-11-8)13-5-1-4-12-13;;/h1-5,7H,6,10H2;2*1H

InChI Key

JSYOWJYXYLSRJN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CN=C(C=C2)CN.Cl.Cl

Origin of Product

United States

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